2-Phenylethanethioamide
Overview
Description
2-Phenylethanethioamide is an organic compound with the molecular formula C8H9NS It is characterized by the presence of a phenyl group attached to an ethanethioamide moiety
Biochemical Analysis
Biochemical Properties
2-Phenylethanethioamide plays a significant role in biochemical reactions. It interacts with enzymes such as UDP-glucose:N-hydroxy-2-phenylethanethioamide S-beta-D-glucosyltransferase, which catalyzes the glucosylation of the compound . This interaction is crucial for the biosynthesis of glucosinolates, secondary metabolites involved in plant defense mechanisms. The compound’s interaction with this enzyme highlights its importance in metabolic pathways related to glucosinolate biosynthesis.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes modulation of cytokine production, which can alter immune responses . Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes . These effects underscore the compound’s role in regulating cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to specific enzymes, such as UDP-glucose:N-hydroxy-2-phenylethanethioamide S-beta-D-glucosyltransferase, facilitating the transfer of glucose moieties to the compound . This glucosylation process is essential for the compound’s role in glucosinolate biosynthesis. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at 4°C . Its degradation products can have different biochemical properties, potentially altering its effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has revealed its impact on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including alterations in liver and kidney function . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glucosinolate biosynthesis and tryptophan metabolism . The compound interacts with enzymes such as UDP-glucose:N-hydroxy-2-phenylethanethioamide S-beta-D-glucosyltransferase, facilitating the transfer of glucose moieties to the compound . This interaction is crucial for the biosynthesis of glucosinolates, which play a role in plant defense mechanisms. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments . This localization is essential for its biochemical interactions and effects on cellular functions. Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its overall bioavailability and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is crucial for its interactions with enzymes and other biomolecules, enabling it to exert its biochemical effects. Understanding the subcellular localization of this compound provides insights into its role in cellular processes and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylethanethioamide can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride, which is then reacted with ammonium thiocyanate to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylethanethioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenylethanethioamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Phenylethanethioamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in pathways related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
Phenylacetamide: Similar structure but lacks the thioamide group.
Benzylthiourea: Contains a thiourea group instead of a thioamide group.
Phenylethylamine: Lacks the thioamide group and has a different functional group arrangement.
Uniqueness: 2-Phenylethanethioamide is unique due to the presence of both a phenyl group and a thioamide group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-phenylethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXBHFANXQMZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983060 | |
Record name | 2-Phenylethanimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
645-54-5 | |
Record name | Benzeneethanethioamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneethanethioamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylethanimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenylthioacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENEETHANETHIOAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLS5738GKL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research for producing 2-phenylethanethioamide?
A1: The research presents a novel, metal-free method for synthesizing thioamides like this compound. [] This three-component reaction utilizes readily available starting materials: styrenes, amines, and elemental sulfur. [] The reaction is base-controlled, meaning the choice of base directly influences whether this compound or benzothioamide is preferentially formed. [] This control allows for selective synthesis, which is valuable in organic chemistry. This metal-free approach offers advantages in terms of cost-effectiveness and environmental friendliness compared to traditional metal-catalyzed reactions.
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